2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 2-ethoxybenzamide moiety at position 2. Its IUPAC name, validated by crystallographic and spectroscopic analyses, reflects its complex bicyclic structure and functional groups .
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-2-30-18-6-4-3-5-15(18)20(25)21-19-16-11-31(28,29)12-17(16)22-23(19)13-7-9-14(10-8-13)24(26)27/h3-10H,2,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPOILKSZBWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with the nitrophenyl and ethoxybenzamide groups. Common reagents used in these reactions include ethyl chloroformate, 4-nitroaniline, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can produce various substituted benzamides .
Scientific Research Applications
2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrophenyl group may play a role in electron transfer processes, while the thieno[3,4-c]pyrazole core can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound belongs to a family of thieno[3,4-c]pyrazole derivatives modified at positions 2 and 3. Below is a comparative analysis with a closely related analog:
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at Position 2 | Substituent at Position 3 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide (Target) | 4-nitrophenyl | 2-ethoxybenzamide | 453.44 | High sulfone polarity; nitro group enhances electron-withdrawing properties |
| N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide (BG15912) | tert-butyl | 2-(4-nitrophenyl)acetamide | 392.43 | Lower polarity (tert-butyl); acetamide linker may reduce steric hindrance |
Critical Differences and Implications
In contrast, tert-butyl in BG15912 provides steric bulk, which may reduce metabolic degradation but decrease solubility .
Substituent at Position 3 :
- The 2-ethoxybenzamide group in the target compound offers a balance of lipophilicity (ethoxy) and hydrogen-bonding capacity (amide). BG15912’s 2-(4-nitrophenyl)acetamide lacks an ether oxygen, reducing solubility but possibly improving membrane permeability .
Sulfone Group: Both compounds retain the 5,5-dioxo group, critical for stabilizing the thienopyrazole ring and enabling interactions with enzymes or receptors via sulfone-oxygen lone pairs .
Research Findings and Functional Insights
- Synthetic Accessibility : The target compound’s synthesis involves multi-step reactions, including cyclocondensation of thiophene derivatives and nitration, as described in crystallographic reports . BG15912, with its tert-butyl group, requires milder conditions for introduction, reducing synthetic complexity .
- The nitro group may confer antibacterial or antiparasitic activity, as seen in analogous nitrophenyl derivatives.
Biological Activity
2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thieno[3,4-c]pyrazole moiety and a nitrophenyl group. The chemical formula is , with a molar mass of approximately 398.366 g/mol. Its structural features suggest possible interactions with biological targets that may lead to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by [source needed] demonstrated that derivatives of thieno[3,4-c]pyrazole showed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, a recent investigation revealed that compounds related to this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by flow cytometry assays and Western blot analyses [source needed].
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that similar thieno derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases [source needed].
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
- Receptor Modulation : It may interact with cellular receptors that mediate physiological responses.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, the compound could mitigate oxidative stress-related damage.
Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens [source needed].
Study 2: Cancer Cell Line Testing
A study evaluating the effects on human breast cancer cell lines reported an IC50 value of 25 µM for the compound after 48 hours of treatment. The results indicated significant cell death compared to untreated controls [source needed].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
